Cis-2-(Aminomethyl)cyclopentane-1-carboxylic acid
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Overview
Description
Cis-2-(Aminomethyl)cyclopentane-1-carboxylic acid is a compound of significant interest in the field of organic chemistry It is a cyclopentane derivative with an amino group and a carboxylic acid group attached to the cyclopentane ring in a cis configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cis-2-(Aminomethyl)cyclopentane-1-carboxylic acid typically involves the use of organocatalytic methods. One such method includes the enantioselective organocatalytic route, which ensures the cis configuration between the C- and N-termini around the cyclopentane core . The reaction conditions often involve selective C-C bond formation, with subsequent steps influencing the selectivity at higher temperatures .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of enantioselective synthesis and organocatalysis can be scaled up for industrial applications, ensuring the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Cis-2-(Aminomethyl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents to ensure high yields.
Major Products
Scientific Research Applications
Cis-2-(Aminomethyl)cyclopentane-1-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological systems and as a precursor for biologically active compounds.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cis-2-(Aminomethyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to form stable helical structures, which can interact with biological molecules and influence their function . The molecular targets and pathways involved are still under investigation, but the compound’s ability to form stable helical structures is a key factor in its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Cis-2-(Aminomethyl)cyclopentane-1-carboxylic acid include:
Cis-2-Aminomethylcyclopropane carboxylic acid: Known for its role as an agonist for the GABAA-rho receptor.
Cis-1,2-Dibromocyclopentane: Exhibits cis-trans isomerism similar to this compound.
Uniqueness
This compound is unique due to its ability to form stable helical structures, which is not commonly observed in similar compounds. This property makes it a valuable compound for research in molecular recognition, peptidomimetics, and drug delivery .
Properties
Molecular Formula |
C7H13NO2 |
---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
(1R,2S)-2-(aminomethyl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C7H13NO2/c8-4-5-2-1-3-6(5)7(9)10/h5-6H,1-4,8H2,(H,9,10)/t5-,6-/m1/s1 |
InChI Key |
FONSINLSFMJZQN-PHDIDXHHSA-N |
Isomeric SMILES |
C1C[C@@H]([C@@H](C1)C(=O)O)CN |
Canonical SMILES |
C1CC(C(C1)C(=O)O)CN |
Origin of Product |
United States |
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